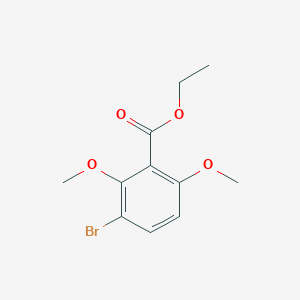

Ethyl 3-bromo-2,6-dimethoxybenzoate

Description

Contextualization of Brominated Benzoate (B1203000) Esters in Chemical Research

Brominated benzoate esters are a class of organic compounds that have found extensive application in chemical research, particularly as precursors in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a bromine atom on the aromatic ring significantly enhances the synthetic utility of these esters. It can act as a leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the position of the bromine atom on the benzoate ring influences the reactivity and the types of transformations that can be performed. For instance, the electronic and steric effects of the bromine atom can direct further substitutions on the aromatic ring. nih.gov The ester functional group itself can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols, adding to the synthetic versatility of these compounds. libretexts.orglibretexts.org

The study of the hydrolytic stability of brominated benzoate esters has also been a subject of interest. For example, research has shown that the position of the bromine atom (ortho, meta, or para) relative to the ester group can affect the rate of hydrolysis. nih.gov Specifically, ethyl m-bromo benzoate has demonstrated higher stability compared to its ortho and para isomers, a factor attributed to the electronic effects of the bromine atom. nih.gov This understanding of structure-activity relationships is crucial for designing stable ester-containing molecules or prodrugs. nih.gov

Significance of Dimethoxybenzene Derivatives in Synthetic Chemistry

Dimethoxybenzene derivatives are a significant class of compounds in synthetic chemistry, primarily due to the directing and activating effects of the methoxy (B1213986) groups. The two methoxy groups, being electron-donating, activate the benzene (B151609) ring towards electrophilic aromatic substitution reactions. Their positions on the ring dictate the regioselectivity of these reactions.

These derivatives are common intermediates in the synthesis of a wide range of organic compounds, including natural products, pharmaceuticals, and materials. wikipedia.org For example, 1,4-dimethoxybenzene (B90301) is an intermediate in the synthesis of pharmaceuticals like methoxamine (B1676408) and butaxamine. wikipedia.org The methoxy groups can also be cleaved to yield dihydroxybenzene derivatives (catechols, resorcinols, or hydroquinones), which are themselves important synthetic precursors.

In the context of Ethyl 3-bromo-2,6-dimethoxybenzoate, the two methoxy groups at positions 2 and 6 sterically hinder the adjacent ester group and influence the electronic environment of the bromine at position 3. This specific substitution pattern can lead to unique reactivity and selectivity in subsequent synthetic transformations. The synthesis of the related compound, ethyl 2,6-dimethoxybenzoate, has been well-documented, involving the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid. mdpi.comresearchgate.net

Research Landscape and Gaps for this compound

The existing research on this compound is primarily centered on its synthesis and its role as a chemical intermediate. The synthesis of its precursor, 3-bromo-2,6-dimethoxybenzoic acid, has been described, involving the bromination of 2,6-dimethoxybenzoic acid. prepchem.comgoogle.com The subsequent esterification to yield this compound is a standard transformation.

However, a comprehensive exploration of the full synthetic potential of this compound appears to be a gap in the current literature. While the individual functionalities (bromo and dimethoxybenzoate) suggest a wide range of possible reactions, detailed studies on its participation in various cross-coupling reactions, nucleophilic aromatic substitutions, or its use as a precursor for specific target molecules are not extensively reported. Further research could focus on systematically investigating its reactivity profile and demonstrating its application in the synthesis of novel compounds with potential biological or material properties.

Overview of Academic Research Endeavors on the Chemical Compound

Academic research involving this compound has largely been foundational, focusing on its preparation and characterization. The synthesis of the parent acid, 3-bromo-2,6-dimethoxybenzoic acid, is a key step and has been reported in the literature. prepchem.com A described method involves the dropwise addition of a bromine solution to 2,6-dimethoxybenzoic acid in a dioxane and chloroform (B151607) solvent mixture. prepchem.com

The esterification of the resulting acid to the ethyl ester is a straightforward process, often achieved by refluxing the acid with ethanol (B145695) in the presence of an acid catalyst. mdpi.com While specific studies detailing the extensive synthetic applications of this compound are not abundant, the known chemistry of related brominated and dimethoxy-substituted aromatics provides a strong basis for its potential utility. The compound is commercially available from various suppliers, indicating its use as a building block in organic synthesis. myskinrecipes.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.13 g/mol |

| CAS Number | 1352206-56-4 |

| MDL Number | MFCD11870186 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNVTLIXOHBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 2,6 Dimethoxybenzoate

Precursor Synthesis: 3-bromo-2,6-dimethoxybenzoic acid

The synthesis of ethyl 3-bromo-2,6-dimethoxybenzoate is contingent on the successful preparation of 3-bromo-2,6-dimethoxybenzoic acid. This is typically achieved through the direct bromination of 2,6-dimethoxybenzoic acid.

Bromination of 2,6-Dimethoxybenzoic Acid

The introduction of a bromine atom onto the aromatic ring of 2,6-dimethoxybenzoic acid is a critical transformation. Various methods have been developed to achieve this, ranging from traditional techniques to more contemporary and optimized conditions.

A conventional method for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid involves the direct use of molecular bromine in an organic solvent. prepchem.com In a typical procedure, a solution of bromine in chloroform (B151607) is added dropwise to a solution of 2,6-dimethoxybenzoic acid in dioxane while cooling with an ice bath. prepchem.com The reaction mixture is then allowed to stand at room temperature overnight. prepchem.com After evaporation of the solvent, the crude product is recrystallized from aqueous ethanol (B145695) to yield 3-bromo-2,6-dimethoxybenzoic acid. prepchem.com

A similar process described in a patent involves dissolving 2,6-dimethoxybenzoic acid in dioxane and adding a solution of bromine in chloroform. google.com After stirring, the solvent is reclaimed, and the solid product is isolated and recrystallized from ethanol. google.com While these methods can provide good yields, they are not without drawbacks. The use of bromine and chlorinated solvents presents environmental and safety concerns. Furthermore, the reaction can lead to the formation of impurities through further reaction of the product with bromine or the hydrogen bromide generated during the reaction. google.com

Table 1: Classical Bromination of 2,6-Dimethoxybenzoic Acid

| Reactants | Solvents | Reaction Conditions | Product | Yield | Reference |

| 2,6-Dimethoxybenzoic acid, Bromine | Dioxane, Chloroform | Ice bath cooling, then room temperature overnight | 3-bromo-2,6-dimethoxybenzoic acid | 59.3 g from 54.9 g starting material | prepchem.com |

| 2,6-Dimethoxybenzoic acid, Bromine | Dioxane, Chloroform | Stirring for 2.0h | 3-bromo-2,6-dimethoxybenzoic acid | Not specified | google.com |

To circumvent the issues associated with classical bromination, alternative reagents and conditions have been explored. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have emerged as effective and more selective brominating agents. google.com These reagents are solids, making them easier and safer to handle than liquid bromine.

A significant advantage of using these reagents is the ability to perform the reaction in an aqueous alkaline solution. google.com The basic medium neutralizes the hydrogen bromide generated during the reaction, which in turn reduces the formation of byproducts often seen in acidic conditions. google.com For instance, the bromination of o-anisic acid with DBDMH in an aqueous sodium hydroxide (B78521) solution at room temperature for 18 hours resulted in a 98% assay yield of 5-bromo-2-methoxybenzoic acid with minimal impurities. google.com Similarly, the use of NBS under basic conditions has been shown to be effective. google.com

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) has been achieved through the bromination of 2,3-dimethoxybenzaldehyde (B126229) using NBS in dimethylformamide (DMF). scielo.br This highlights the versatility of NBS as a brominating agent for substituted aromatic compounds.

Optimizing reaction parameters such as stoichiometry and temperature is crucial for maximizing yield and purity. In the bromination of 2,6-dimethoxybenzoic acid, it has been found that using a molar equivalent of the brominating agent is key. For the reaction with N-bromosuccinimide, the optimal conversion is achieved when the molar ratio of the neutralized 2,6-dimethoxybenzoic acid to NBS is between 1.0 and 1.25. google.com

Temperature also plays a critical role. While some classical methods employ ice bath cooling initially, the use of novel reagents like DBDMH allows the reaction to proceed efficiently at room temperature (20-25°C). prepchem.comgoogle.com In one instance, after an initial reaction period, an additional amount of NBS was added to drive the reaction to completion, resulting in a high yield of the desired product. google.com This demonstrates that careful control over stoichiometry and reaction time can significantly improve the outcome of the synthesis. google.com

Table 2: Bromination of o-Anisic Acid with DBDMH

| Reactant | Brominating Agent | Solvent | Temperature | Time | Product | Assay Yield | Reference |

| o-Anisic acid | Dibromodimethylhydantoin (DBDMH) | Aqueous NaOH | 20-25°C | 18 hours | 5-bromo-2-methoxybenzoic acid | 98% | google.com |

Alternative Synthetic Pathways to 3-bromo-2,6-dimethoxybenzoic acid

Besides the direct bromination of 2,6-dimethoxybenzoic acid, other synthetic routes can be employed to obtain the target molecule.

Investigation of Cine-Substitution Strategies for Bromo-Dimethoxybenzenes

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one occupied by the leaving group. xmu.edu.cn This reaction mechanism often proceeds through a benzyne (B1209423) intermediate. youtube.comyoutube.com The formation of the benzyne intermediate is typically initiated by a strong base that abstracts a proton from the position ortho to a halogen atom (the leaving group). youtube.comyoutube.com Subsequent elimination of the halide ion results in the formation of a highly reactive benzyne triple bond within the aromatic ring. youtube.com The nucleophile then attacks one of the carbons of the benzyne, followed by protonation to yield the product. youtube.com

In the context of bromo-dimethoxybenzenes, a cine-substitution strategy would theoretically allow for the introduction of a substituent at a position adjacent to the bromine atom. The reaction of a bromo-dimethoxybenzene with a strong base, such as sodium amide (NaNH2), could generate a dimethoxybenzyne intermediate. youtube.com Subsequent reaction with a suitable nucleophile could lead to a substituted dimethoxybenzene.

Studies on metallabenzenes have shown that cine-substitution can be achieved with alcohols in the presence of a strong alkali. xmu.edu.cnnih.gov These reactions proceed through nucleophilic addition, dissociation of the leaving group, and subsequent protonation and deprotonation steps, which is analogous to the classical "addition-of-nucleophile, ring-opening, ring-closure" (ANRORC) mechanism. xmu.edu.cnnih.gov Furthermore, cine-substitution has been observed in halogenobenzenetricarbonylchromium complexes when reacted with carbon nucleophiles. rsc.org While these investigations provide a foundational understanding of cine-substitution, specific studies detailing this strategy for the direct synthesis or functionalization of the this compound framework are not extensively documented in the reviewed literature.

Esterification of 3-bromo-2,6-dimethoxybenzoic acid to this compound

The most direct and commonly employed method for the synthesis of this compound is the esterification of 3-bromo-2,6-dimethoxybenzoic acid.

Acid-Catalyzed Esterification with Ethanol

The Fischer-Speier esterification is a classic and effective method for preparing esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the synthesis of this compound, 3-bromo-2,6-dimethoxybenzoic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). researchgate.netusm.my The excess ethanol serves both as a reactant and as the solvent, helping to drive the reaction equilibrium towards the formation of the ester. usm.my The reaction is typically performed under reflux conditions to increase the reaction rate. ijstr.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl carbon. A subsequent series of proton transfer steps and the elimination of a water molecule lead to the formation of the ethyl ester.

Optimization of Reaction Conditions for Ester Yield and Purity

The yield and purity of this compound from the esterification reaction are highly dependent on the reaction conditions. Several parameters can be optimized to enhance the efficiency of the synthesis.

Temperature and Reaction Time: Increasing the reaction temperature generally accelerates the rate of esterification. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly optimizing reaction conditions. usm.my In sealed-vessel microwave conditions, solvents can be heated above their normal boiling points, significantly reducing reaction times. usm.my For instance, in the esterification of a substituted benzoic acid, optimizing the temperature between 130-150°C under microwave irradiation for a total of 15 minutes (in intervals) resulted in high yields. usm.my

Catalyst: While sulfuric acid is a common catalyst, other solid acid catalysts like phosphoric acid-modified montmorillonite (B579905) K10 clay have been shown to be effective, particularly in solvent-free conditions. ijstr.org The use of such heterogeneous catalysts can simplify the work-up procedure as they can be easily removed by filtration. ijstr.org

Removal of Water: Esterification is an equilibrium process. researchgate.net To drive the reaction towards the product side, the water formed during the reaction needs to be removed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of the alcohol reactant. usm.my

| Parameter | Condition | Outcome | Reference |

| Heating Method | Microwave Irradiation (Sealed-Vessel) | Reduced reaction time, increased yield | usm.my |

| Temperature | 130-150 °C | Optimal for high yield in microwave synthesis | usm.my |

| Catalyst | Phosphoric acid modified Montmorillonite K10 | High yield in solvent-free conditions | ijstr.org |

| Reactant Ratio | Equimolar acid and alcohol | High yield with PMK catalyst under reflux | ijstr.org |

Purification and Isolation Techniques

Following the synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, the catalyst, and any byproducts.

Recrystallization Procedures

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For the precursor, 3-bromo-2,6-dimethoxybenzoic acid, recrystallization from aqueous ethanol has been reported to yield the purified solid. google.com While specific recrystallization protocols for this compound are not detailed in the provided search results, it is a liquid at room temperature, making recrystallization not a standard purification method for the final product itself unless it solidifies at lower temperatures. sigmaaldrich.com

Chromatographic Purification Methods

For liquid compounds like this compound, chromatography is the preferred method of purification.

Column Chromatography: Column chromatography is a versatile technique for separating components of a mixture. A stationary phase, typically silica (B1680970) gel, is packed into a column, and a liquid mobile phase, or eluent, is passed through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For esters of substituted benzoic acids, a common mobile phase system is a mixture of hexane (B92381) and ethyl acetate (B1210297) in varying gradients. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel, which is then developed in a chamber containing the chosen eluent. The separation is visualized, often under UV light, and the retention factors (Rf values) of the different components are calculated. This allows for the identification of the product and the optimization of the separation conditions for a larger scale column chromatography purification.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely employed technique for the purification of small to medium quantities of organic compounds. This method relies on the differential adsorption of components of a mixture onto a stationary phase (silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column. The separation is based on the polarity of the molecules; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly.

For this compound, which is a moderately polar compound, a typical mobile phase would consist of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The precise ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.

Research Findings:

In a typical laboratory setting, the crude this compound is first dissolved in a minimal amount of a suitable solvent and then loaded onto a pre-packed silica gel column. The elution is then carried out with a carefully selected solvent system. The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions under reduced pressure to yield the purified this compound.

| Parameter | Details |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20 v/v) |

| Sample Preparation | Crude product dissolved in a minimum volume of dichloromethane |

| Loading Technique | Wet loading |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

| Typical Yield | >95% recovery from the loaded crude mixture |

| Purity Achieved | >98% (as determined by GC-MS or NMR) |

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution purification technique used to isolate pure compounds from complex mixtures. In contrast to normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase (typically a silica support chemically modified with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol).

This technique is particularly well-suited for the final purification of compounds to a very high degree of purity (>99%). In RP-HPLC, non-polar compounds have a stronger affinity for the stationary phase and are retained longer, while more polar compounds elute earlier. The separation of this compound from its impurities can be finely tuned by adjusting the composition of the mobile phase, often by using a gradient elution where the proportion of the organic solvent is increased over time.

Research Findings:

The purification of this compound via preparative RP-HPLC involves injecting a solution of the crude material onto a C18 column. A gradient elution, starting with a higher proportion of water and gradually increasing the concentration of acetonitrile or methanol, is typically employed. A UV detector is used to monitor the eluting compounds, and the fraction corresponding to the main peak of this compound is collected. The high efficiency of the HPLC column allows for the separation of closely related impurities, yielding a product of very high purity.

| Parameter | Details |

| Stationary Phase | C18-functionalized silica gel (e.g., 10 µm particle size) |

| Mobile Phase | A: Water (with 0.1% trifluoroacetic acid, TFA) B: Acetonitrile (with 0.1% TFA) |

| Elution Profile | Gradient elution, e.g., 30% to 100% B over 30 minutes |

| Flow Rate | 20-100 mL/min (depending on column diameter) |

| Detection | UV at 254 nm |

| Sample Injection | Dissolved in a mixture of the mobile phase |

| Purity Achieved | >99.5% (as determined by analytical HPLC) |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Bromination Reactions on Dimethoxybenzoate Systems

The introduction of a bromine atom onto the aromatic ring of a dimethoxybenzoate precursor is a key step in the synthesis of the target compound. This transformation is a classic example of electrophilic aromatic substitution (EAS). usm.mydnu.dp.uayoutube.com

The bromination of an aromatic ring, such as that in a dimethoxybenzoate system, proceeds through an electrophilic aromatic substitution (EAS) mechanism. nih.govmdpi.com This reaction is typically initiated by the generation of a strong electrophile, often a bromonium ion (Br+) or a polarized bromine molecule complexed with a Lewis acid catalyst (e.g., FeBr₃). nih.govmdpi.com

The mechanism involves a two-step process:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species. This step is typically the rate-determining step of the reaction. It leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a Wheland intermediate. mdpi.com The positive charge in this intermediate is delocalized across the aromatic ring through several resonance structures.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This fast step restores the aromaticity of the ring, yielding the final substituted product. mdpi.com

Recent computational studies using Density Functional Theory (DFT) have suggested that for some activated aromatic systems, the reaction may proceed through an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate. scispace.com

The regioselectivity of the bromination reaction—that is, the position at which the bromine atom is introduced—is governed by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of a 2,6-dimethoxybenzoate system, there are three substituents to consider: two methoxy (B1213986) (-OCH₃) groups and an ethyl ester (-COOCH₂CH₃) or carboxylic acid (-COOH) group.

Methoxy Groups (-OCH₃): These are powerful activating groups due to the resonance effect, where the lone pairs on the oxygen atom are donated to the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. scispace.com

Ethyl Ester (-COOCH₂CH₃) or Carboxyl (-COOH) Group: This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.

In a 2,6-dimethoxybenzoate system, the powerful activating and directing effects of the two methoxy groups dominate over the deactivating effect of the ester or carboxyl group. The two methoxy groups strongly activate the ring, particularly at the positions ortho and para to them. For a 2,6-disubstituted ring, the 4-position is para to both methoxy groups, and the 3- and 5-positions are ortho to one methoxy group and meta to the other. The synergistic activation from both methoxy groups makes the 4-position the most electronically favored site for electrophilic attack. However, the formation of Ethyl 3-bromo-2,6-dimethoxybenzoate indicates that substitution has occurred at the 3-position. This outcome is influenced by a combination of electronic and steric factors, as well as the specific starting material used. If the starting material is 2,6-dimethoxybenzoic acid, the directing effects of the substituents would lead to a mixture of products, with the precise ratio depending on the reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | Activating | Ortho, Para |

| Ethyl Ester (-COOCH₂CH₃) | Deactivating | Meta |

Kinetic Studies of Esterification Processes

The formation of the ethyl ester from the corresponding carboxylic acid (3-bromo-2,6-dimethoxybenzoic acid) is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

Kinetic studies of the esterification of benzoic acids have shown that the reaction is highly sensitive to steric hindrance from substituents at the ortho positions. researchgate.netrsc.org The presence of bulky groups at the 2- and 6-positions, such as the methoxy groups in this case, significantly slows down the rate of esterification. This steric inhibition is due to the difficulty of the nucleophilic alcohol (ethanol) in approaching the carbonyl carbon of the carboxylic acid, which is shielded by the adjacent substituents. researchgate.netrsc.org

Rate = k[RCOOH][R'OH][H⁺]

The significant steric hindrance from the two ortho methoxy groups is a critical factor in the kinetics of this esterification process.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to model chemical reactions. researchgate.net For the bromination of dimethoxybenzoate systems, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can be employed to map the potential energy surface of the reaction. researchgate.net

These calculations can identify the structures of reactants, intermediates, transition states, and products. By determining the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy barriers for different possible reaction pathways, allowing for a prediction of the most likely mechanism and the regioselectivity of the reaction. For instance, DFT studies on the bromination of anisole (B1667542) (a simpler analog) have shown that the ortho/para directing effect of the methoxy group can be ascribed to a synergy between strong electron delocalization and attractive non-covalent interactions in the transition state. scispace.com The Self-Consistent Reaction Field (SCRF) method can be incorporated to simulate the effects of a solvent on the reaction.

Molecular Dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into the dynamic aspects of a reaction. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, exploring different conformations and reaction pathways.

In the context of the synthesis of this compound, MD simulations could be used to:

Explore the conformational flexibility of the reactant molecules and how this affects their reactivity.

Investigate the role of solvent molecules in stabilizing intermediates and transition states.

Observe the process of bond formation and breaking over time, providing a dynamic picture of the reaction pathway.

While MD simulations are computationally intensive, they can offer a more complete understanding of reaction dynamics compared to static DFT calculations. However, specific MD studies focused on the reaction pathways for the synthesis of this particular compound are not widely reported in the literature.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in Ethyl 3-bromo-2,6-dimethoxybenzoate. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. Based on its structure, the following proton signals are anticipated. The two aromatic protons are expected to appear as distinct doublets due to coupling with each other. The ethyl group will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The two methoxy (B1213986) groups are predicted to show sharp singlets.

Expected ¹H NMR Data (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic-H | ~7.3-7.5 | Doublet | 1H | H-5 |

| Aromatic-H | ~6.6-6.8 | Doublet | 1H | H-4 |

| Methylene (-OCH₂CH₃) | ~4.2-4.4 | Quartet | 2H | Ethyl CH₂ |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | 6H | 2x OCH₃ |

Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions. The assignments are based on typical electronic environments for these functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, confirming the carbon backbone. For this compound, a total of 11 distinct carbon signals are expected, corresponding to each carbon atom in its unique chemical environment.

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl (C=O) | ~165-170 | C=O |

| Aromatic C-O | ~155-160 | C-2, C-6 |

| Aromatic C-Br | ~115-120 | C-3 |

| Aromatic C-H | ~110-130 | C-4, C-5 |

| Aromatic C-CO | ~118-125 | C-1 |

| Methylene (-OCH₂) | ~60-65 | Ethyl CH₂ |

| Methoxy (-OCH₃) | ~55-60 | 2x OCH₃ |

Note: These chemical shift ranges are estimates based on analogous structures.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a specialized technique used to analyze compounds containing fluorine atoms. As the molecular structure of this compound does not include any fluorine atoms, this analytical method is not applicable for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular mass of the compound and to study its fragmentation patterns, which can provide additional structural information.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak is crucial for confirming the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity.

Expected EI-MS Fragmentation Data

| m/z Value | Ion | Significance |

|---|---|---|

| 288/290 | [C₁₁H₁₃BrO₄]⁺ | Molecular Ion (M⁺/M+2) |

| 259/261 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 243/245 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

Note: The m/z values reflect the two isotopes of bromine.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and is less likely to cause extensive fragmentation compared to EI. For this compound, ESI-MS would typically be run in positive ion mode. The expected ions would be adducts of the intact molecule with protons ([M+H]⁺) or common alkali metal ions like sodium ([M+Na]⁺) if present in the sample or solvent. This technique is highly effective for accurately confirming the molecular mass of the parent molecule.

Expected ESI-MS Adducts

| Ion Species | Expected m/z |

|---|---|

| [M+H]⁺ | 289/291 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Compound Identification

Liquid chromatography-mass spectrometry (LC-MS) would be a critical technique for the analysis of this compound. A reversed-phase high-performance liquid chromatography (HPLC) method, likely employing a C18 column, would be developed to assess the purity of the compound. The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

The mass spectrometer, coupled to the HPLC, would serve to confirm the identity of the compound. In positive ion mode, the expected molecular ion peak [M+H]⁺ for this compound (C₁₁H₁₃BrO₄) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. The presence of the bromine atom would be confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Purity

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool that would be utilized in the analysis of this compound, particularly for monitoring the progress of its synthesis and confirming the purity of the final product. For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be suitable. The oven temperature would be programmed to ramp up to ensure good separation of the starting materials, intermediates, and the final product.

The mass spectrometer would provide definitive identification of the eluting peaks. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. These would likely include the loss of the ethoxy group (-OCH₂CH₃), the methoxy groups (-OCH₃), and the bromine atom, providing a unique fingerprint for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be employed to identify the key functional groups present in the this compound molecule. The IR spectrum would be expected to display several characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1250-1300 (asymmetric) and ~1000-1100 (symmetric) |

| C-O (Aromatic Ether) | ~1200-1275 (asymmetric) and ~1020-1075 (symmetric) |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-2980 |

| C-Br | ~500-650 |

The presence of these bands would provide strong evidence for the successful synthesis of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy would provide insights into the electronic structure of this compound. The absorption of UV light by the molecule would be due to electronic transitions, primarily π → π* transitions within the benzene (B151609) ring. The substitution pattern on the aromatic ring, including the bromine atom and the two methoxy groups, would influence the position and intensity of the absorption maxima (λ_max). It is anticipated that the compound would exhibit strong absorption in the UV region, likely between 200 and 300 nm.

X-ray Crystallography for Definitive Structural Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.

Crystal System and Space Group Determination

The first step in X-ray crystallographic analysis would be to determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. This information describes the symmetry of the crystal lattice. For comparison, the non-brominated analog, Ethyl 2,6-dimethoxybenzoate, has been reported to crystallize in the triclinic space group P-1.

Bond Lengths and Angles Analysis

Once the crystal structure is solved, a detailed analysis of bond lengths and angles can be performed. This data would provide precise geometric parameters for the molecule.

Expected Bond Lengths and Angles:

| Bond | Expected Length (Å) |

| C-Br | ~1.85 - 1.95 |

| C=O (Ester) | ~1.20 - 1.25 |

| C-O (Ester) | ~1.33 - 1.37 |

| C-O (Methoxy) | ~1.35 - 1.40 |

| C-C (Aromatic) | ~1.37 - 1.40 |

| Angle | Expected Value (°) |

| O=C-O (Ester) | ~120 - 125 |

| C-O-C (Ester) | ~115 - 120 |

| C-O-C (Methoxy) | ~115 - 120 |

This detailed structural information would be invaluable for understanding the steric and electronic effects of the substituents on the benzene ring and for correlating the solid-state structure with its chemical properties.

Intermolecular Interactions and Crystal Packing

In similar brominated and methoxy-substituted benzoates, weak C—H⋯O hydrogen bonds also contribute to the stability of the crystal structure, often forming corrugated sheets of molecules. researchgate.net These sheets are then stacked upon one another through π–π interactions, creating a robust three-dimensional network. researchgate.net For instance, in methyl 4-bromo-2-(methoxymethoxy)benzoate, molecules are linked by C—H⋯O hydrogen bonds, forming chains that are further linked by short Br⋯O contacts to create sheets. These sheets are then connected via C—H⋯π interactions. nih.gov

It is noteworthy that in some related structures, such as ethyl 2,6-dimethoxybenzoate, there is no evidence of π–π stacking. Instead, the crystal packing is stabilized by a combination of dipole-dipole attractions, C-H—π interactions, and weak C-H⋯O interactions. mdpi.comresearchgate.net This highlights the subtle influence of substituent positioning on the preferred packing arrangement. The presence of the bromine atom in this compound is expected to introduce significant Br⋯O interactions, which play a key role in the crystal packing, a feature observed in other brominated aromatic compounds. researchgate.netnih.gov

The following table summarizes the types of intermolecular interactions observed in analogous compounds, which are likely to be relevant for this compound:

| Interaction Type | Description |

| Br⋯O Contacts | Short contacts between a bromine atom and an oxygen atom of a neighboring molecule. researchgate.netnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net |

| C—H⋯O Hydrogen Bonds | Weak hydrogen bonds formed between a carbon-bound hydrogen and an oxygen atom. researchgate.netnih.gov |

| C—H⋯π Interactions | Interactions between a C-H bond and a π-system. nih.govmdpi.comresearchgate.net |

| Dipole-Dipole Attractions | Electrostatic interactions between polar molecules. mdpi.comresearchgate.net |

Resolution of Structural Ambiguities

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures. mdpi.comresearchgate.net In the case of this compound, this method would provide precise atomic coordinates, bond lengths, and bond angles, thereby resolving any potential structural ambiguities. For example, in the related compound ethyl 2,6-dimethoxybenzoate, single-crystal X-ray diffraction confirmed the structure and revealed that the compound crystallizes with two independent molecules in the asymmetric unit, both having similar conformations. mdpi.comresearchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also vital for structural elucidation. ¹H and ¹³C NMR spectroscopy can confirm the connectivity of atoms and provide information about the chemical environment of the protons and carbons. Mass spectrometry is used to verify the molecular weight of the compound.

While experimental crystallographic data for this compound itself is not detailed in the provided search results, analysis of analogous compounds provides valuable insights. For instance, in methyl 4-bromo-2-(methoxymethoxy)benzoate, the conformation of the molecule, including the torsion angles of the side chains and the orientation of the ester group relative to the benzene ring, was definitively established. nih.gov Such detailed structural information is crucial for understanding the molecule's reactivity and properties.

The following table provides key identifiers for this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₄ myskinrecipes.comsigmaaldrich.com |

| Molecular Weight | 289.13 g/mol myskinrecipes.comsigmaaldrich.com |

| CAS Number | 1352206-56-4 myskinrecipes.comsigmaaldrich.com |

| InChI Key | MIKNVTLIXOHBRP-UHFFFAOYSA-N sigmaaldrich.com |

Applications of Ethyl 3 Bromo 2,6 Dimethoxybenzoate in Complex Organic Synthesis

Utility as a Synthetic Building Block and Intermediate

Ethyl 3-bromo-2,6-dimethoxybenzoate serves as a versatile building block in organic chemistry, primarily due to the presence of multiple reactive sites that can be selectively addressed. The key functional groups that define its synthetic utility are:

The Bromine Atom: As a halogen on an aromatic ring, the bromine atom is a prime site for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse alkyl, aryl, or vinyl fragments to the benzoate (B1203000) core. The bromine can also participate in nucleophilic aromatic substitution reactions under specific conditions.

The Ethyl Ester Group: The ester functional group can be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functionalities like acid chlorides, amides, or other esters. Alternatively, the ester can be reduced using reagents like lithium aluminum hydride to yield a primary alcohol (a hydroxymethyl group).

The Aromatic Ring: The electron-donating methoxy (B1213986) groups activate the ring, influencing the regioselectivity of any further electrophilic aromatic substitution reactions, although the steric hindrance from these groups and the existing substituents is a significant factor in its reactivity.

The combination of these features allows for a stepwise and controlled elaboration of the molecule, making it an attractive starting point for the synthesis of highly substituted aromatic compounds.

Incorporation into Target Molecule Scaffolds

While detailed information on the incorporation of this compound into specific, complex target molecules is not widely available in public-domain scientific literature, its structural motifs are found in various classes of compounds. Based on its functional groups, its primary role is to introduce a 2,6-dimethoxyphenyl moiety into a larger molecular framework.

For instance, through a Suzuki coupling reaction, the bromo-substituted benzene (B151609) ring can be linked to a boronic acid derivative, effectively embedding the dimethoxybenzoate scaffold into a new bi-aryl system. Such systems are common cores for various functional materials and pharmaceutical candidates. The subsequent modification of the ethyl ester group would further functionalize the newly formed molecule.

Derivatization Strategies for Functional Group Transformations

The chemical versatility of this compound is best demonstrated by the array of derivatization strategies that can be employed to modify its functional groups. These transformations are fundamental to its role as a synthetic intermediate.

Interactive Table: Key Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Aryl Bromide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Amine |

| Ethyl Ester | Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ethyl Ester | Ammonolysis | NH₃ | Amide |

These derivatization strategies allow chemists to use this compound as a molecular scaffold, building out complexity from its core structure to access a wide range of more elaborate chemical entities.

Role in the Synthesis of Biologically Relevant Molecules (e.g., peptide labeling, but excluding specific bioactivity)

Specific examples of this compound being used for peptide labeling or in the synthesis of named biologically relevant molecules are not prominently documented in peer-reviewed journals. However, similar brominated aromatic compounds are recognized as important intermediates in the creation of biologically active molecules, particularly in drug discovery.

Conceptually, this compound could be utilized as a scaffold in bioconjugation. For example, the bromine atom could be transformed into a functional group suitable for attachment to a biomolecule, such as an amine or a thiol. The ester group, after hydrolysis to a carboxylic acid, could then be used to couple a reporter molecule (like a fluorophore) or another molecule of interest. The dimethoxy-substituted phenyl ring would act as a rigid spacer, positioning the attached moieties in a defined orientation. This potential highlights its utility in creating custom chemical tools for chemical biology research, even if specific applications are not yet published.

Studies on Analogues and Derivatives of Ethyl 3 Bromo 2,6 Dimethoxybenzoate

Synthesis and Reactivity of Isomeric Brominated Dimethoxybenzoates (e.g., Methyl 4-bromo-2,6-dimethoxybenzoate)

The synthesis of isomeric brominated dimethoxybenzoates can be achieved through various synthetic strategies, often starting from commercially available precursors. A common approach involves the direct bromination of a dimethoxybenzene derivative, followed by esterification, or the bromination of a pre-existing dimethoxybenzoate ester.

For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate, an isomer of the title compound's methyl ester, can be accomplished. One patented method describes the reaction of methyl 4-bromo-2-methoxybenzoate with vinyl butyl ether in the presence of a palladium catalyst. The reaction is carried out in a mixture of DMF and water and heated using a microwave. This palladium-catalyzed cross-coupling reaction demonstrates the reactivity of the bromine substituent on the aromatic ring, allowing for the introduction of new functional groups.

The general synthesis of brominated dimethoxybenzene compounds, which are precursors to the corresponding benzoates, can be achieved by the bromination of dimethoxybenzene. sciencemadness.org For example, 1,4-dimethoxybenzene (B90301) can be brominated using reagents like hydrogen peroxide and ammonium (B1175870) bromide or Oxone® and sodium bromide to yield 1-bromo-2,5-dimethoxybenzene. sciencemadness.org This intermediate can then be further functionalized to introduce the carboxylate group.

The table below outlines a synthetic reaction for an analogue of ethyl 3-bromo-2,6-dimethoxybenzoate.

Table 1: Synthesis of Methyl 4-acetyl-2-methoxybenzoate from Methyl 4-bromo-2-methoxybenzoate

| Reactant | Reagents | Product | Yield |

|---|

Investigation of Mono- and Dibrominated Dimethoxybenzoate Derivatives

The controlled introduction of one or two bromine atoms onto the dimethoxybenzoate scaffold is a key area of investigation. The degree of bromination can significantly impact the electronic properties and subsequent reactivity of the molecule.

Studies have shown that selective mono- and gem-dibromination can be achieved under specific reaction conditions. researchgate.net For example, the use of N-bromosuccinimide (NBS) or molecular bromine (Br₂) with appropriate catalysts and solvents allows for controlled bromination of aromatic rings. The choice of solvent and temperature can influence the position and extent of bromination. For instance, the bromination of 4-methoxybenzoic acid with tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) can lead to the formation of dibrominated products. rsc.org

The investigation of these derivatives often involves detailed spectroscopic analysis to confirm the position of the bromine substituents. Techniques such as ¹H NMR and ¹³C NMR spectroscopy are crucial for structure elucidation. For example, the ¹³C NMR spectrum of 2,4-dibromo-5-methoxybenzoic acid shows distinct signals that correspond to the carbon atoms in the substituted aromatic ring. rsc.org

Structure-Reactivity Relationship Studies of Substituted Benzoate (B1203000) Esters

The relationship between the structure of substituted benzoate esters and their reactivity is a fundamental concept in physical organic chemistry. The electronic effects of substituents on the aromatic ring, such as bromine and methoxy (B1213986) groups, can be quantified using Hammett plots and other linear free energy relationships. nih.govacs.org

Kinetic studies of the reactions of substituted phenyl benzoates with various nucleophiles have been reported. nih.gov These studies reveal how electron-withdrawing and electron-donating groups on both the benzoyl and the phenyl portions of the ester influence the reaction rates. For example, in the nucleophilic substitution reactions of 4-nitrophenyl X-substituted benzoates, the nature of the substituent X significantly affects the reaction mechanism. nih.gov The Hammett plot for these reactions can be linear or exhibit breaks, indicating a change in the rate-determining step. nih.gov

Comparative Analysis of Synthetic Routes and Characterization Data for Analogues

A comparative analysis of synthetic routes to various brominated dimethoxybenzoate analogues reveals the versatility of modern synthetic methodologies. While direct bromination of a dimethoxybenzoate ester is a straightforward approach, it may lead to a mixture of isomers, necessitating careful purification.

Alternative routes, such as those involving palladium-catalyzed cross-coupling reactions, offer greater control over the final product structure. For example, the synthesis of methyl 4-acetyl-2-methoxybenzoate from methyl 4-bromo-2-methoxybenzoate demonstrates a functional group transformation at a specific position.

Characterization data is essential for confirming the identity and purity of these analogues. A comparison of the spectroscopic data for different isomers can highlight the influence of substituent positioning on the chemical shifts in NMR spectra and the fragmentation patterns in mass spectrometry.

The following table presents a comparison of characterization data for related brominated compounds.

Table 2: Comparative Characterization Data for Brominated Aromatic Compounds

| Compound | Analytical Method | Key Data | Reference |

|---|---|---|---|

| Methyl 4-acetyl-2-methoxybenzoate | ¹H NMR (600 MHz, DMSO-d₆) | δ 7.70 (d, J=7.9, 1H), 7.57 (dd, J=1.1, 7.9, 1H), 7.53 (s, 1H), 3.86 (s, 3H), 3.78 (s, 3H), 2.49-2.44 (m, 3H) | |

| MS ESI | [M+H]⁺ m/z 200.1 | ||

| 3,5-dibromo-4-methoxybenzoic acid | ¹³C NMR (126 MHz, CDCl₃) | δ 156.6, 134.2, 133.9, 121.9, 112.8, 109.9, 56.6 | rsc.org |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of polysubstituted benzoic acid esters often involves multi-step procedures with hazardous reagents and significant waste generation. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of Ethyl 3-bromo-2,6-dimethoxybenzoate and its precursors.

One promising avenue is the application of green catalysts for esterification. While the synthesis of the parent compound, Ethyl 2,6-dimethoxybenzoate, has been achieved through acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695), the use of solid acid catalysts or deep eutectic solvents could offer significant advantages. researchgate.netdergipark.org.trmdpi.com These catalysts are often reusable, non-corrosive, and can lead to higher yields and easier product purification. researchgate.netdergipark.org.tr For instance, the use of p-toluenesulfonic acid-based deep eutectic solvents has shown promise in the synthesis of methyl benzoate (B1203000), achieving high yields and allowing for catalyst recycling. google.com

Furthermore, the synthesis of the precursor, 3-bromo-2,6-dimethoxybenzoic acid, which is currently achieved through the bromination of 2,6-dimethoxybenzoic acid, could be improved by employing greener brominating agents and solvent systems. Research into alternative, less hazardous brominating agents to replace elemental bromine would be a significant step forward. The use of water as a solvent in organic reactions, particularly at high temperatures, is another area of active research that could be applied to the synthesis of this and related compounds, potentially reducing the reliance on volatile organic solvents. acs.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Solid Acid Catalysis | Esterification of 3-bromo-2,6-dimethoxybenzoic acid. | Reusability of catalyst, reduced corrosion, simplified work-up. |

| Deep Eutectic Solvents | As both solvent and catalyst in the esterification step. | High yields, catalyst recyclability, environmentally benign. |

| Alternative Brominating Agents | Replacement of elemental bromine in the synthesis of the precursor acid. | Reduced hazard, improved safety profile. |

| High-Temperature Water | As a solvent for the synthesis of precursors. | Reduced use of volatile organic compounds, potential for unique reactivity. |

Catalytic Transformations Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound is a prime handle for a variety of catalytic cross-coupling reactions, opening the door to a vast array of derivatives. Future research should focus on exploring the utility of this compound in well-established and emerging cross-coupling technologies.

Given the steric hindrance around the bromine atom due to the two ortho-methoxy groups, investigating the efficacy of modern, highly active catalyst systems will be crucial. Nickel-catalyzed cross-electrophile coupling reactions have shown promise for the coupling of sterically hindered aryl bromides. dergipark.org.truni.lu Similarly, palladium-catalyzed cross-coupling reactions, such as the Stille reaction, have been shown to be effective with sterically demanding partners. researchgate.net

The development of photoinduced and metal-free cross-coupling reactions is another exciting frontier. acs.org These methods often proceed under mild conditions and can offer different selectivity compared to traditional metal-catalyzed reactions. Exploring the participation of this compound in such transformations could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.

| Catalytic Transformation | Potential Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl or alkyl boronic acids/esters | Biaryl or alkyl-aryl compounds |

| Heck Coupling | Alkenes | Substituted styrenes |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

| Nickel-Catalyzed Coupling | Other aryl halides, alkyl halides | Unsymmetrical biaryls, alkyl-aryl compounds |

| Photoredox Catalysis | Various radical precursors | Diverse functionalized aromatics |

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules like this compound. Future research should leverage advanced computational modeling to accelerate the development of synthetic methodologies.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various reactions, including the regioselectivity of further electrophilic aromatic substitution or the feasibility of different catalytic cycles. Such studies can help in the rational design of experiments, saving time and resources. For instance, computational modeling can help identify the most promising ligands for catalytic cross-coupling reactions involving this sterically hindered substrate.

Furthermore, the use of machine learning and artificial intelligence in predicting reaction outcomes is a rapidly growing field. By training models on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound with high accuracy. Computational studies can also provide insights into the spectroscopic properties and conformational preferences of the molecule and its derivatives, aiding in their characterization.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity and selectivity. | Understanding reaction barriers, identifying optimal catalysts and conditions. |

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions. | Understanding solvent effects and the role of steric hindrance. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. | Guiding the design of new bioactive molecules. |

| Machine Learning Models | Predicting reaction outcomes and optimizing reaction conditions. | Accelerating the discovery of new synthetic routes. |

Exploration of Novel Derivatization Pathways and Their Synthetic Utility

Beyond the well-established transformations, future research should aim to uncover novel derivatization pathways for this compound, expanding its synthetic utility.

The interplay of the electronic effects of the methoxy (B1213986) groups and the bromine atom could lead to interesting and underexplored reactivity. For example, directed ortho-metalation, where a functional group directs deprotonation to an adjacent position, could be investigated. Although the positions ortho to the ester are blocked, metalation at the C5 position could be a possibility, leading to a new range of substituted derivatives.

Furthermore, the ester functionality itself can be a site for derivatization. Reduction of the ester to the corresponding alcohol would provide a new handle for further transformations. Saponification to the carboxylic acid, followed by conversion to an acid chloride, would open up possibilities for the synthesis of a wide range of amides and other ester derivatives. The combination of these transformations with modifications at the bromine position would allow for the rapid generation of a library of diverse compounds with potential applications in medicinal chemistry and materials science.

| Derivatization Strategy | Reagent/Condition | Potential Intermediate/Product |

| Reduction of Ester | e.g., Lithium aluminum hydride | (3-Bromo-2,6-dimethoxyphenyl)methanol |

| Saponification | e.g., Sodium hydroxide (B78521) | 3-Bromo-2,6-dimethoxybenzoic acid |

| Amide Formation | Saponification, then SOCl₂, then an amine | N-substituted-3-bromo-2,6-dimethoxybenzamides |

| Directed ortho-Metalation | Strong base (e.g., n-BuLi) | 5-Lithiated-ethyl 3-bromo-2,6-dimethoxybenzoate |

Q & A

Q. How can I optimize the synthesis of ethyl 3-bromo-2,6-dimethoxybenzoate from its precursor acid?

Methodological Answer: Start with 3-bromo-2,6-dimethoxybenzoic acid (CAS 73219-89-3, mp 146–148°C) . Use a modified esterification protocol: reflux the acid with absolute ethanol and a catalytic amount of sulfuric acid (0.01 mol acid in 25 mL ethanol). Monitor progress via thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (8:2). After reaction completion, neutralize unreacted acid with dilute sodium carbonate and purify via diethyl ether extraction. Yield improvements (>90%) can be achieved by ensuring anhydrous conditions and slow solvent removal under reduced pressure .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Use and NMR to confirm ester formation (e.g., δ ~4.4 ppm for OCH and ~1.3 ppm for CH in ethyl groups) .

- IR Spectroscopy : Identify the ester carbonyl stretch (~1729 cm) and methoxy C-O bonds (~1228 cm) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 210 for the non-brominated analog) and fragmentation patterns to verify bromine presence .

Q. How does the bromine substituent influence the stability of this compound under varying storage conditions?

Methodological Answer: Bromine increases susceptibility to photodegradation. Store the compound in amber vials at –20°C under inert gas (e.g., N). Monitor stability via periodic HPLC analysis. Avoid exposure to moisture, as hydrolysis of the ester group can occur, especially under acidic or basic conditions .

Advanced Research Questions

Q. How can I resolve contradictions in reported melting points for this compound derivatives?

Methodological Answer: Discrepancies in melting points (e.g., 146–148°C for the precursor acid vs. 95–100°C for analogs ) often stem from purity or polymorphic forms. Recrystallize the compound from a 1:1 ethanol-water mixture and confirm purity via elemental analysis (e.g., C% within 0.2% of theoretical values). Use differential scanning calorimetry (DSC) to identify polymorph transitions .

Q. What strategies enhance regioselectivity in bromination of dimethoxybenzoate esters?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects. For bromination at the 3-position, use N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperature (0–5°C). Methoxy groups at 2- and 6-positions direct electrophilic substitution to the 3-position via resonance stabilization. Monitor reaction progress using NMR to detect shifts in aromatic protons .

Q. How do I interpret X-ray crystallography data for this compound?

Methodological Answer: Crystallize the compound in a triclinic system (space group P ī) and collect data at 130 K using Mo-Kα radiation. Key parameters include unit cell dimensions (e.g., a = 8.55 Å, b = 10.88 Å) and refinement indices (R1 < 0.05 for high-quality data). Analyze bond angles and torsional strains between methoxy and bromine groups to assess steric hindrance. Cross-validate with Cambridge Structural Database (CCDC 869822) .

Q. What environmental factors affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom enables Suzuki-Miyaura couplings. Optimize conditions by:

- Using Pd(PPh) as a catalyst and KCO as a base in tetrahydrofuran (THF).

- Maintaining anhydrous conditions to prevent hydrolysis of the boronic acid partner.

- Monitoring temperature (80–100°C) to balance reaction rate and byproduct formation .

Data Analysis & Experimental Design

Q. How should I design experiments to compare the bioactivity of brominated vs. non-brominated analogs?

Methodological Answer: Use a structure-activity relationship (SAR) approach:

Syntize ethyl 2,6-dimethoxybenzoate (non-brominated) and its 3-bromo derivative.

Test both compounds in parallel assays (e.g., enzyme inhibition or antimicrobial activity).

Apply statistical tools (e.g., ANOVA) to determine if bromine significantly alters activity (p < 0.05). Include controls for solvent effects .

Q. What computational methods predict the electronic effects of substituents in this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density and frontier molecular orbitals. Compare the bromine’s electronegativity with methoxy groups to predict sites for nucleophilic attack. Validate results with experimental Hammett substituent constants (σ values) .

Troubleshooting & Contradictions

Q. Why might my synthesis yield drop below 50%, and how can I address this?

Methodological Answer: Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.